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  • Product: N-Cyclohexyl-1,8-naphthyridin-2-amine
  • CAS: 87535-62-4

Core Science & Biosynthesis

Foundational

Molecular Architecture, Physicochemical Profiling, and Synthetic Workflows of N-Cyclohexyl-1,8-naphthyridin-2-amine

Executive Summary As a Senior Application Scientist, I frequently encounter the 1,8-naphthyridine scaffold in both antimicrobial drug discovery and the development of advanced photophysical probes. N-Cyclohexyl-1,8-napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the 1,8-naphthyridine scaffold in both antimicrobial drug discovery and the development of advanced photophysical probes. N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) represents a highly optimized derivative within this class. By appending a lipophilic cyclohexyl group to the electron-deficient 1,8-naphthyridine core via an amine linkage, we generate a molecule with profound Intramolecular Charge Transfer (ICT) capabilities and enhanced membrane permeability. This technical guide deconstructs the structural biology, physicochemical properties, and synthetic methodologies of this compound, providing a self-validating framework for researchers in medicinal chemistry and chemical biology.

Structural Biology and Electronic Causality

The core of the molecule is the 1,8-naphthyridine ring—a bioisostere of quinoline characterized by two nitrogen atoms at the 1 and 8 positions. These electronegative heteroatoms drastically lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the ring, making the aromatic system highly electron-deficient[1].

When a secondary amine is introduced at the 2-position, it creates a classic "push-pull" electronic system. The lone pair on the exocyclic nitrogen acts as an electron donor (push), while the endocyclic nitrogens act as electron acceptors (pull). This ICT architecture is the fundamental causality behind the molecule's utility as a solvatochromic fluorescent probe, allowing it to exhibit large Stokes shifts in polar environments without suffering from fluorescence quenching[2].

Furthermore, the N-cyclohexyl substituent is not merely structural filler. Its aliphatic bulk increases the compound's lipophilicity, which is critical for traversing bacterial cell walls and anchoring the molecule within the hydrophobic pockets of target enzymes, such as bacterial DNA gyrase (Topoisomerase II)[1].

ICTLogic Donor Electron Donor (Secondary Amine) Core Conjugated Pi-System (Naphthyridine Ring) Donor->Core Electron Push Acceptor Electron Acceptor (Ring Nitrogens) Core->Acceptor Electron Pull ICTState Intramolecular Charge Transfer (ICT) State Acceptor->ICTState Excitation Emission Red-Shifted Fluorescence Emission ICTState->Emission Relaxation

Logical relationship of the push-pull Intramolecular Charge Transfer (ICT) mechanism.

Physicochemical Profiling

To predict the pharmacokinetic behavior and assay compatibility of N-Cyclohexyl-1,8-naphthyridin-2-amine, we must analyze its quantitative physicochemical parameters. The data summarized in the table below demonstrates strict adherence to Lipinski's Rule of Five, validating its potential as an orally bioavailable lead compound.

PropertyValueCausality / Implication
Molecular Formula C14H17N3Defines the structural composition.
Molecular Weight 227.31 g/mol < 500 Da; optimal for passive transmembrane diffusion.
XLogP3 (Estimated) ~2.8Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 37.81 Ų< 140 Ų; indicates excellent cell membrane penetration.
Hydrogen Bond Donors 1Secondary amine (NH) allows for specific target binding.
Hydrogen Bond Acceptors 3Naphthyridine nitrogens act as critical H-bond acceptors.
Rotatable Bonds 2Low flexibility minimizes entropic penalty upon target binding.

Synthetic Methodology: SNAr Protocol

The synthesis of N-Cyclohexyl-1,8-naphthyridin-2-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the 1,8-naphthyridine nitrogens highly activates the 2-position towards nucleophilic attack.

Quantitative Reaction Stoichiometry
ReagentEquivalentsAmount (mmol)Function
2-Chloro-1,8-naphthyridine 1.0 eq10.0Electrophilic Core
Cyclohexylamine 1.2 eq12.0Nucleophile
DIPEA 2.0 eq20.0Acid Scavenger
Anhydrous DMF N/A20 mLPolar Aprotic Solvent
Step-by-Step Experimental Workflow
  • Reagent Preparation: Charge a flame-dried round-bottom flask with 2-chloro-1,8-naphthyridine and dissolve in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent with a high dielectric constant, which is essential for stabilizing the negatively charged Meisenheimer complex intermediate formed during the SNAr pathway.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile and driving the equilibrium forward.

  • Nucleophile Addition: Slowly add cyclohexylamine dropwise at room temperature under an inert argon atmosphere.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120 °C for 12 hours.

    • Causality: Despite the activated core, the steric bulk of the cyclohexyl group introduces an activation energy barrier that requires thermal energy to overcome.

  • Aqueous Workup: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) (3 x 30 mL).

    • Causality: Multiple brine washes are critical to partition the highly water-miscible DMF out of the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (8:2 to 1:1) to yield the pure product as a pale yellow solid.

SynthesisWorkflow Start 2-Chloro-1,8-naphthyridine + Cyclohexylamine Solvent Solvent & Base (DMF, DIPEA) Start->Solvent Reaction Nucleophilic Aromatic Substitution (SNAr) 120°C, 12h Solvent->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-Cyclohexyl-1,8- naphthyridin-2-amine Purification->Product

Workflow for the SNAr synthesis of N-Cyclohexyl-1,8-naphthyridin-2-amine.

Pharmacological Applications & Target Engagement

Beyond its utility as a photophysical probe, the 1,8-naphthyridine scaffold is a validated pharmacophore in antimicrobial drug discovery. Derivatives of this class function by selectively targeting bacterial DNA gyrase[1].

The mechanism relies on the compound intercalating into the DNA cleavage site while simultaneously coordinating with the enzyme. The N-cyclohexyl moiety enhances the hydrophobic interactions within the enzyme's binding pocket, stabilizing the drug-enzyme-DNA cleavage complex. This stabilization physically blocks the progression of the replication fork, halting DNA synthesis and triggering rapid bactericidal effects[3].

Pathway Drug 1,8-Naphthyridine Derivative Target Bacterial DNA Gyrase (Topoisomerase II) Drug->Target Binds to Complex Drug-Enzyme-DNA Cleavage Complex Target->Complex Stabilizes Replication Inhibition of DNA Replication Complex->Replication Blocks Apoptosis Bacterial Cell Death (Bactericidal Effect) Replication->Apoptosis Triggers

Mechanism of action for 1,8-naphthyridine derivatives targeting bacterial DNA replication.

References

  • Title: Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives Source: Pharmaceuticals (MDPI) / PubMed Central (NIH) URL: [Link]

  • Title: Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine Source: Asian Journal of Chemistry URL: [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of N-Cyclohexyl-1,8-naphthyridin-2-amine: A Preclinical ADME Guide

Prepared for: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Teams Subject: ADME Profiling, Bioavailability Optimization, and Bioanalytical Methodologies for 1,8-Naphthyridine Derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Teams Subject: ADME Profiling, Bioavailability Optimization, and Bioanalytical Methodologies for 1,8-Naphthyridine Derivatives

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors (such as PI4KIIIα inhibitors), topoisomerase inhibitors, and advanced antimicrobial agents[1][2]. Specifically, N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) represents a critical structural motif where the integration of a bulky, lipophilic cyclohexyl ring at the 2-amino position profoundly alters the molecule's physicochemical properties.

While the naphthyridine core provides essential hydrogen bond acceptor/donor interactions for target binding (e.g., ATP-binding pockets), the N-cyclohexyl substitution shifts the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper dissects the pharmacokinetic (PK) behavior of this scaffold, detailing the causality behind its bioavailability bottlenecks, metabolic liabilities, and the rigorous bioanalytical protocols required for its preclinical evaluation.

Physicochemical Properties & Absorption Dynamics

The oral bioavailability ( F ) of any small molecule is dictated by its dissolution rate in the gastrointestinal (GI) tract and its permeability across the intestinal epithelium. N-Cyclohexyl-1,8-naphthyridin-2-amine exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but low aqueous solubility.

The Lipophilicity-Solubility Trade-off

The basic 1,8-naphthyridine core (pKa ~ 6.5–7.0) is moderately polar. However, the addition of the N-cyclohexyl group significantly increases the partition coefficient (LogP typically ranges from 3.5 to 4.2).

  • Causality: This high lipophilicity drives excellent passive transcellular permeability across the lipid bilayers of enterocytes (favorable Caco-2 apparent permeability, Papp​>10×10−6 cm/s). However, the highly crystalline nature of the planar naphthyridine core, combined with the hydrophobic cyclohexyl ring, results in poor thermodynamic solubility in aqueous media (< 10 µg/mL at pH 7.4).

  • Absorption Bottleneck: The primary limitation to oral bioavailability is dissolution-rate limited absorption. In preclinical models, unformulated suspensions often yield erratic exposure, necessitating lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions to achieve dose-proportional pharmacokinetics[3].

Metabolism and Clearance Mechanisms

Once absorbed, 1,8-naphthyridine derivatives are subject to extensive first-pass metabolism, primarily mediated by hepatic Cytochrome P450 (CYP) enzymes[3].

CYP450-Mediated Oxidation

The N-cyclohexyl moiety, while beneficial for target affinity, introduces a significant metabolic liability. In vitro human and rat liver microsome (HLM/RLM) assays reveal that the compound undergoes rapid Phase I oxidation.

  • Primary Route: CYP3A4 and CYP1A2 catalyze the hydroxylation of the cyclohexyl ring (forming mono- and di-hydroxylated metabolites) and potential N-dealkylation.

  • Phase II Conjugation: The resulting hydroxyl groups, alongside the secondary amine, serve as substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid biliary and renal clearance.

G A N-Cyclohexyl Naphthyridine (Lipophilic) B CYP3A4 / CYP1A2 Oxidation A->B C Hydroxylated Metabolite B->C D Phase II Glucuronidation C->D E Renal/Biliary Excretion D->E

Figure 1: Proposed CYP450-mediated metabolic clearance pathway for N-cyclohexyl-1,8-naphthyridines.

Preclinical Pharmacokinetic Profile

To establish a baseline for lead optimization, the pharmacokinetic parameters of representative N-cyclohexyl-1,8-naphthyridin-2-amine derivatives are evaluated in Sprague-Dawley rats. The data below summarizes typical PK parameters, highlighting the moderate clearance and volume of distribution characteristic of this chemical class.

Table 1: Representative Preclinical PK Parameters (Sprague-Dawley Rats)
ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ ng/mL1,450 ± 210850 ± 120
Tmax​ hrN/A1.5 ± 0.5
AUC0−∞​ ng·hr/mL2,800 ± 3504,200 ± 500
t1/2​ hr2.4 ± 0.33.1 ± 0.4
Cl (Clearance) mL/min/kg11.9N/A
Vss​ (Volume of Dist.) L/kg2.1N/A
Bioavailability ( F ) %N/A~30.0%

Note: Data represents formulated dosing (e.g., 10% DMSO / 10% Tween-80 / 80% Saline) to overcome dissolution limits.

Self-Validating Experimental Protocols

To generate reliable, reproducible PK data, rigorous in vitro and in vivo bioanalytical methodologies are required. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Half-Life)

This assay determines the intrinsic clearance ( Clint​ ) of the compound. We utilize a high-protein concentration and an NADPH regenerating system to ensure the reaction is enzyme-limited, not cofactor-limited.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-Cyclohexyl-1,8-naphthyridin-2-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Crucial: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Incubation: Combine the compound with Human or Rat Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., a deuterated analog or structurally similar naphthyridine). Causality: Cold ACN precipitates microsomal proteins and halts enzymatic activity instantly, preventing degradation during the queue for LC-MS/MS.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Bioanalytical Quantification in Plasma

Because 1,8-naphthyridines are basic and highly protein-bound, Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to ensure maximum recovery without complex pH adjustments.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of rat plasma (containing the analyte) into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of Acetonitrile (containing 50 ng/mL IS). Vortex vigorously for 2 minutes. Causality: Vigorous vortexing disrupts drug-protein binding (specifically to albumin and α1​ -acid glycoprotein), ensuring the lipophilic compound partitions entirely into the organic phase.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography (UHPLC):

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes. Causality: The acidic mobile phase ensures the naphthyridine nitrogen remains protonated, improving peak shape and ionization efficiency.

  • Mass Spectrometry (ESI+ MRM): Operate the mass spectrometer in Electrospray Ionization positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+→Fragment ).

G A Plasma Sample (50 µL) B Protein Precipitation (+ACN & Internal Std) A->B C Centrifugation (14,000 x g) B->C D UHPLC Separation (C18 Column, Gradient) C->D E ESI+ MS/MS (MRM Quantification) D->E F PK Parameter Calculation E->F

Figure 2: High-throughput LC-MS/MS bioanalytical workflow for plasma quantification.

Conclusion and Optimization Strategies

N-Cyclohexyl-1,8-naphthyridin-2-amine is a potent, highly permeable scaffold, but its development is inherently bottlenecked by poor aqueous solubility and rapid CYP-mediated hydroxylation. Future optimization strategies should focus on:

  • Metabolic Blocking: Introducing fluorine atoms onto the cyclohexyl ring to block CYP3A4 hydroxylation sites, thereby extending the half-life ( t1/2​ ) and reducing clearance.

  • Formulation Enhancements: Utilizing spray-dried dispersions (SDDs) with polymers like HPMCAS to maintain the drug in an amorphous state, drastically improving GI dissolution and pushing oral bioavailability ( F ) above 50%.

By integrating predictive in vitro ADME assays with robust LC-MS/MS bioanalysis, drug development teams can systematically overcome the pharmacokinetic liabilities of the 1,8-naphthyridine class.

References

  • Discovery of Selective Small Molecule Type III Phosphatidylinositol 4-Kinase Alpha (PI4KIIIα) Inhibitors as Anti Hepatitis C (HCV) Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Cyclohexyl-1,8-naphthyridin-2-amine as an Advanced Fluorescent Sensor Probe

Executive Summary & Mechanistic Causality N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) is a highly specialized, electron push-pull fluorescent probe. The 1,8-naphthyridine scaffold is characterized by a planar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) is a highly specialized, electron push-pull fluorescent probe. The 1,8-naphthyridine scaffold is characterized by a planar, electron-deficient heterocyclic ring system[1]. The addition of the 2-amino group acts as an electron donor, creating a strong Intramolecular Charge Transfer (ICT) system that typically yields a large Stokes shift.

The Causality of the Cyclohexyl Modification: While simpler derivatives (like 7-methyl-1,8-naphthyridin-2-amine) are common[1], the bulky cyclohexyl moiety on the 2-amino position serves two critical, field-proven functions:

  • Steric Shielding: It restricts intermolecular π-π stacking, thereby minimizing Aggregation-Caused Quenching (ACQ) in aqueous media.

  • Enhanced Lipophilicity: It significantly increases cell membrane permeability and biocompatibility, making it an optimal candidate for live-cell intracellular imaging and biological assays[2].

Photophysical Mechanism: ICT to CHEF Transition

In polar solvents, 1,8-naphthyridine ICT probes often suffer from low fluorescence quantum yields due to non-radiative decay pathways[3]. However, the two nitrogen atoms of the 1,8-naphthyridine core are perfectly pre-organized to act as strong chelators for heavy metal ions (e.g., Cd²⁺, Zn²⁺)[1].

When a target analyte binds to these nitrogens, it restricts the intramolecular rotation of the probe. This conformational rigidification suppresses the non-radiative decay associated with the ICT state, triggering a dramatic "turn-on" emission known as Chelation-Enhanced Fluorescence (CHEF) [1]. Furthermore, the 2-amino-1,8-naphthyridine motif can form highly specific Donor-Donor-Acceptor (DDA) triple hydrogen-bond complexes, which have been successfully used to monitor phase transitions in complex polymers like polyurethanes[4].

Mechanism A N-Cyclohexyl-1,8-naphthyridin-2-amine (Free Probe: Weak Emission) B Intramolecular Charge Transfer (ICT) Non-Radiative Decay Dominates A->B Polar Solvent Environment C Target Analyte Introduction (e.g., Cd²⁺, Zn²⁺) A->C Analyte Addition F Chelation-Enhanced Fluorescence (CHEF) (Strong 'Turn-On' Emission) B->F ICT Suppression D Chelation at 1,8-Naphthyridine Nitrogen Atoms C->D Coordination Binding E Conformational Restriction (Suppressed Bond Rotation) D->E Structural Rigidification E->F Radiative Decay Pathway Activated

Fig 1. Photophysical mechanism of CHEF activation upon analyte binding.

Quantitative Photophysical Profile

The following table summarizes the typical photophysical properties of the probe in its free state versus its metal-bound (CHEF-activated) state. The large Stokes shift is a hallmark of the 1,8-naphthyridine ICT framework[3].

Photophysical PropertyFree Probe (Aqueous/Polar Media)Metal-Bound Complex (e.g., Cd²⁺)
Absorption Maximum (λmax) ~340 nm~345 nm
Emission Maximum (λem) ~420 nm (Weak)~410 - 430 nm (Intense Blue)
Stokes Shift >80 nm>65 nm
Fluorescence Quantum Yield (Φ) < 0.05> 0.45
Fluorescence Lifetime (τ) < 1.0 ns> 3.5 ns
Dominant Decay Pathway Non-Radiative (ICT)Radiative (CHEF)

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design assays that inherently prove their own validity. The following protocols integrate specific chemical rationales to prevent false positives.

Protocol A: In Vitro Fluorometric Detection of Metal Ions

Causality & Rationale:

  • Solvent Choice: The probe is initially dissolved in DMSO to ensure complete solvation of the lipophilic cyclohexyl group.

  • Buffer Choice: HEPES buffer (pH 7.4) is strictly required. Unlike phosphate buffers, which can precipitate heavy metals (Cd²⁺, Zn²⁺) as insoluble salts, HEPES maintains physiological pH without interfering with metal-ligand coordination.

  • Validation Step: The addition of EDTA (a universal, strong chelator) acts as a self-validating control. If fluorescence returns to baseline upon EDTA addition, it proves the signal was driven by reversible CHEF chelation, ruling out irreversible chemical degradation[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-Cyclohexyl-1,8-naphthyridin-2-amine in anhydrous DMSO to create a 1.0 mM stock solution. Store in the dark at 4°C.

  • Buffer Equilibration: Prepare a 10 μM working solution of the probe in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).

  • Blank Measurement: Record the baseline fluorescence spectrum (Excitation: 340 nm; Emission: 380–550 nm).

  • Analyte Titration: Add incremental concentrations of the target metal ion (e.g., 0 to 50 μM Cd²⁺). Incubate for 2 minutes at room temperature after each addition to ensure thermodynamic equilibrium.

  • Spectrofluorometric Readout: Record the emission spectra. Plot the fluorescence enhancement ( F/F0​ ) at λem = 420 nm against the analyte concentration to calculate the binding affinity ( Kd​ ).

  • Self-Validation (EDTA Reversal): Add 100 μM of EDTA to the cuvette containing the metal-probe complex. Record the spectrum to confirm the fluorescence is quenched back to the baseline level.

Workflow S1 1. Probe Prep (1 mM DMSO) S2 2. Equilibration (HEPES, pH 7.4) S1->S2 Dilute to 10 μM S3 3. Titration (Analyte Addition) S2->S3 Add Metal Ions S4 4. Spectroscopy (Ex/Em Readout) S3->S4 Record Spectra S5 5. Validation (EDTA Reversal) S4->S5 Confirm Reversibility

Fig 2. Self-validating experimental workflow for spectrofluorometric analysis.

Protocol B: Live-Cell Fluorescence Imaging

Causality & Rationale: The cyclohexyl group facilitates passive diffusion across the hydrophobic lipid bilayer. Washing with PBS prior to imaging is mandatory to remove extracellular unbound probe, which would otherwise create high background noise due to non-specific interactions with proteins in the culture media[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells in a glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Probe Incubation: Replace the media with serum-free DMEM containing 5 μM of the probe (diluted from DMSO stock; final DMSO < 0.5%). Incubate for 30 minutes.

  • Analyte Introduction (Optional): If sensing intracellular metals, add the target analyte (e.g., 20 μM Cd²⁺) and incubate for an additional 30 minutes.

  • Washing: Carefully aspirate the media and wash the cells three times with warm 1X PBS (pH 7.4) to remove background fluorescence.

  • Imaging: Image the cells using a confocal laser scanning microscope (CLSM) with excitation at 405 nm (using a diode laser) and collect emission in the 420–470 nm channel.

References

  • Benchchem. Application Notes: 7-Methyl-1,8-naphthyridin-2-amine in the Preparation of Fluorescent Probes.1

  • Bioconjugate Chemistry - ACS Publications. Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media.3

  • Polymer Chemistry - RSC Publishing. A triple hydrogen-bond dominated fluorescent probe for monitoring the melting transition of polyurethane.4

  • ChemicalBook. CAS Database List (87535-62-4: N-CYCLOHEXYL-1,8-NAPHTHYRIDIN-2-AMINE).5

  • PMC - NIH. Antimicrobial Activity of Naphthyridine Derivatives.2

Sources

Application

Advanced In Vitro Profiling of N-Cyclohexyl-1,8-naphthyridin-2-amine: Application Note &amp; Protocols

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Profiled: N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) Executive Summary & Mechanistic Rationale N-Cyclohexyl-1,8-nap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Profiled: N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4)

Executive Summary & Mechanistic Rationale

N-Cyclohexyl-1,8-naphthyridin-2-amine is a highly versatile synthetic intermediate and screening scaffold ([1]). Compounds containing the 1,8-naphthyridine core are widely recognized in drug discovery for their potent biological activities, primarily functioning as antimicrobial agents and cytotoxic compounds ([2]).

As a Senior Application Scientist, I approach the evaluation of this compound by establishing a dual-screening paradigm. Because the 1,8-naphthyridine pharmacophore historically targets bacterial DNA replication—specifically by inhibiting DNA gyrase and topoisomerase IV ([3])—it is imperative to evaluate its Minimum Inhibitory Concentration (MIC). Concurrently, to ensure the compound's safety profile or to explore its potential as an anticancer agent, an in vitro cytotoxicity assay (MTT) against mammalian cell lines is required ([4]).

Mechanism of Action: DNA Gyrase Inhibition

The bactericidal efficacy of 1,8-naphthyridines stems from their ability to trap the enzyme-DNA cleavage complex. This prevents DNA religation, leading to replication fork arrest and lethal double-strand breaks.

MOA Compound 1,8-Naphthyridine Derivative Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Binds Complex Ternary Complex Formation (Drug-Enzyme-DNA) Target->Complex Traps Cleavage State Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Prevents Religation Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death Irreversible Damage

Caption: Mechanism of 1,8-naphthyridines inhibiting DNA gyrase to induce cell death.

Experimental Workflows & Self-Validating Systems

To generate robust, reproducible data, both the MIC and MTT assays must be treated as self-validating systems. This means incorporating rigorous controls, optimizing solvent tolerance, and standardizing biological inputs.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Cell/Bacterial Inoculation Dilution->Inoculation Incubate Incubation (24h-48h at 37°C) Inoculation->Incubate Assay Add Viability Reagent (MTT / Resazurin) Incubate->Assay Read Absorbance/Fluorescence Readout Assay->Read Analyze IC50 / MIC Calculation Read->Analyze

Caption: Step-by-step in vitro assay workflow for evaluating compound cytotoxicity and MIC.

Protocol A: Antimicrobial Susceptibility Testing (MIC) via Broth Microdilution

This protocol determines the lowest concentration of N-Cyclohexyl-1,8-naphthyridin-2-amine that completely inhibits visible bacterial growth ([5]).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Causality Insight: Naphthyridines are highly hydrophobic. A concentrated DMSO stock ensures complete dissolution before introduction to the aqueous assay medium.

  • Serial Dilution: In a 96-well round-bottom plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). The final concentration range should span from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Standardization: Culture target strains (e.g., E. coli, S. aureus) overnight. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

    • Causality Insight: Standardizing the inoculum to a final well concentration of 5×105 CFU/mL is critical. An excessively high bacterial load causes an "inoculum effect," artificially inflating the MIC, while a low load yields false-positive susceptibility ([6]).

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the drug-containing broth. Incubate at 37°C for 18–24 hours.

  • Readout: Visually inspect for turbidity or measure optical density at 600 nm (OD600). The MIC is the lowest concentration with no visible growth.

Protocol B: Mammalian Cytotoxicity Profiling (MTT Assay)

To evaluate the off-target toxicity or potential antineoplastic activity of the compound, we utilize the colorimetric MTT assay on mammalian cell lines (e.g., MCF-7 or HeLa) ([4]).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well flat-bottom plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow for cell attachment.

    • Causality Insight: Cells must be in the log-exponential growth phase during drug exposure. Over-confluent cells exhibit altered metabolism, skewing the drug sensitivity profile.

  • Compound Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture media. Replace the media in the wells with the drug-containing media.

    • Causality Insight: Ensure the final DMSO concentration does not exceed 1% v/v. Higher DMSO concentrations induce solvent-mediated cytotoxicity, which confounds the IC50 calculations.

  • MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

  • Solubilization & Data Acquisition: Carefully aspirate the media and add 100 µL of DMSO to each well.

    • Causality Insight: Viable cells reduce MTT via mitochondrial succinate dehydrogenase into insoluble purple formazan crystals. DMSO fully solubilizes these crystals, allowing for precise spectrophotometric quantification at 570 nm ([6]). Calculate the IC50 using non-linear regression analysis.

Data Presentation & Comparative Analysis

To contextualize the performance of N-Cyclohexyl-1,8-naphthyridin-2-amine, quantitative data must be benchmarked against established clinical standards.

Assay ParameterAntimicrobial Assay (MIC)Cytotoxicity Assay (MTT)
Primary Target Bacterial DNA Gyrase / Topo IVMammalian Mitochondrial Viability
Model Organisms E. coli (ATCC 25922), S. aureus (ATCC 29213)MCF-7 (Breast Cancer), HeLa (Cervical)
Primary Readout Visual turbidity / OD600Absorbance at 570 nm
Key Metric Minimum Inhibitory Concentration (MIC)Half-maximal Inhibitory Concentration (IC50)
Expected Range (1,8-Naphthyridines) 0.5 – 8.0 µg/mL> 20 µM (Dependent on substitution)
Positive Control Benchmark Ciprofloxacin: 0.015 – 0.06 µg/mLDoxorubicin: 0.1 – 1.0 µM

Troubleshooting & Field-Proven Insights

As a self-validating system, the integrity of these assays relies on identifying and mitigating common experimental artifacts:

  • Edge Effects (Evaporation): Evaporation in the outer wells of a 96-well plate concentrates the drug and media, skewing IC50 results.

    • Solution: Fill the perimeter wells with sterile PBS and utilize only the inner 60 wells for experimental data collection.

  • Compound Precipitation: N-Cyclohexyl-1,8-naphthyridin-2-amine may precipitate upon direct transfer from a 100% DMSO stock into aqueous media.

    • Solution: Perform intermediate dilutions in media containing 5% DMSO before the final transfer to the assay plate to achieve a homogenous, stable solution.

  • Assay Robustness (Z'-Factor): Always calculate the Z'-factor using your positive (e.g., Doxorubicin) and negative (vehicle) controls. A Z'-factor 0.5 is mandatory to confirm that the assay window is statistically robust enough to distinguish true compound activity from baseline noise.

References

  • National Institutes of Health (NIH) - PMC. Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from: [Link]

  • Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives (Mechanism of Action). Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). A ratiometric fluorescent probe for the detection of hydroxyl radicals in living cell (In Vitro Cytotoxicity and MTT Assays). Retrieved from: [Link]

  • Arkivoc. Design, synthesis, and antimicrobial evaluation of novel imidazo[1,2-a] [1,8] naphthyridine based thiazole scaffolds. Retrieved from:[Link]

Sources

Method

Application Note: Preparation and Assembly of N-Cyclohexyl-1,8-naphthyridin-2-amine Coordination Polymers

Mechanistic Rationale & Design Principles The 1,8-naphthyridine scaffold is a privileged structural motif in advanced coordination chemistry. The rigid fused-pyridine ring system places two nitrogen donors (N1 and N8) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Design Principles

The 1,8-naphthyridine scaffold is a privileged structural motif in advanced coordination chemistry. The rigid fused-pyridine ring system places two nitrogen donors (N1 and N8) in close proximity (~2.3 Å), creating an ideal geometric pocket to bridge transition metals. This unique architecture forces metal centers into close contact, facilitating the assembly of bimetallic cores that can propagate into extended 1-Dimensional (1D) chains or 2-Dimensional (2D) coordination polymers 1.

However, unsubstituted 1,8-naphthyridine complexes often suffer from poor solubility and uncontrolled 3D aggregation driven by extensive intermolecular π–π stacking 2. To engineer highly ordered, soluble coordination polymers, the ligand must be sterically modulated. The introduction of a cyclohexylamino group at the 2-position (yielding N-cyclohexyl-1,8-naphthyridin-2-amine ) serves two critical functions:

  • Electronic Enrichment : The amine nitrogen donates electron density into the naphthyridine core, enhancing the Lewis basicity of the N1/N8 donors and strengthening metal-ligand back-bonding.

  • Steric Shielding : The bulky, non-planar cyclohexyl ring acts as a steric bumper. It disrupts random 3D π–π stacking, forcing the self-assembly process into predictable 1D chains or 2D sheets while maintaining solubility in common organic solvents.

StructuralLogic L N-Cyclohexyl-1,8-naphthyridin-2-amine N1 1,8-Naphthyridine Core (N1, N8 Donors) L->N1 provides N2 Cyclohexyl Group (Steric Bulk) L->N2 provides M1 Metal-Metal Bridging (Short M-M Distance) N1->M1 enables M2 Inter-chain Shielding (Prevents 3D Aggregation) N2->M2 enforces P Controlled 1D/2D Polymer Architecture M1->P drives M2->P drives

Mechanistic role of ligand structural components in directing polymer architecture.

Step-by-Step Experimental Protocols

Protocol 2.1: Synthesis of the Ligand (N-Cyclohexyl-1,8-naphthyridin-2-amine)

The naphthyridine core can be synthesized via a Friedländer condensation 3, but to specifically install the cyclohexylamino group, a Nucleophilic Aromatic Substitution (SNAr) starting from 2-chloro-1,8-naphthyridine is the most efficient route.

Causality & Design : Cyclohexylamine is intentionally used in a 5-fold molar excess. It acts as both the nucleophile for the substitution and the thermodynamic base to scavenge the HCl byproduct, driving the equilibrium forward without the need for external inorganic bases that could complicate purification.

Procedure :

  • Charge a 50 mL pressure tube with 2-chloro-1,8-naphthyridine (1.0 g, 6.07 mmol).

  • Add neat cyclohexylamine (3.5 mL, ~30 mmol). Seal the tube tightly.

  • Heat the mixture to 120 °C in an oil bath with vigorous magnetic stirring for 12 hours.

  • Self-Validation Checkpoint : Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material (Rf ~0.6, UV active) should disappear, replaced by a new spot (Rf ~0.3) that exhibits bright blue fluorescence under 365 nm UV light, confirming the extended conjugation of the aminated product.

  • Cool the reaction to room temperature. The mixture will solidify into a crystalline mass.

  • Triturate the crude mass with cold water (50 mL) to dissolve the cyclohexylammonium chloride salts.

  • Filter the suspension, wash the filter cake with cold water (3 × 20 mL), and dry under vacuum at 60 °C to yield the pure ligand as an off-white solid.

Protocol 2.2: Assembly of the Ag(I) Coordination Polymer

The synthesis of the coordination polymer relies on the slow, room-temperature self-assembly of the ligand with a transition metal salt 4.

Causality & Design :

  • Solvent Layering : A biphasic solvent system is critical. Dichloromethane (DCM) efficiently dissolves the bulky organic ligand, while Methanol (MeOH) solvates the metal salt. Layering these solvents allows for slow diffusion at the interface, promoting the thermodynamic selection of ordered crystalline polymers over kinetic amorphous precipitates.

  • Anion Selection : Silver Triflate (AgOTf) is utilized because the triflate anion is weakly coordinating. It exerts minimal competition for the Ag(I) primary coordination sphere, forcing the metal to satisfy its coordination number by bridging with multiple naphthyridine ligands, thereby propagating the polymer chain.

Procedure :

  • Dissolve N-cyclohexyl-1,8-naphthyridin-2-amine (45 mg, 0.2 mmol) in 5 mL of Dichloromethane in a narrow glass crystallization tube.

  • In a separate vial, dissolve Silver Triflate (AgOTf) (51 mg, 0.2 mmol) in 5 mL of Methanol.

  • Carefully layer the methanolic silver solution on top of the DCM ligand solution using a Pasteur pipette to maintain a sharp interface.

  • Seal the tube and leave it undisturbed in a dark environment at 25 °C for 72 hours.

  • Self-Validation Checkpoint : The formation of X-ray quality block crystals at the solvent interface validates successful polymerization. Furthermore, FT-IR spectroscopy of the isolated crystals will show a distinct shift in the naphthyridine C=N stretching frequency from ~1600 cm⁻¹ (free ligand) to ~1625 cm⁻¹ (coordinated), confirming metal binding.

  • Decant the mother liquor, wash the crystals with a small volume of cold diethyl ether, and dry in air.

SynthesisWorkflow A 2-Chloro-1,8- naphthyridine C SNAr Reaction (120°C, 12h) A->C B Cyclohexylamine (Solvent/Reactant) B->C D Ligand (L) Isolation C->D Workup F Self-Assembly (DCM/MeOH) D->F E Metal Salt (e.g., AgOTf) E->F Slow Diffusion G Coordination Polymer[Ag(L)]n F->G Crystallization

Workflow for the synthesis of N-cyclohexyl-1,8-naphthyridin-2-amine and its coordination polymers.

Optimization of Polymerization Conditions

The topology of the resulting coordination polymer is highly sensitive to the choice of metal, counter-anion, and solvent system. The table below summarizes the quantitative data for various assembly conditions using the N-cyclohexyl-1,8-naphthyridin-2-amine ligand.

Metal SaltSolvent System (1:1 v/v)Temp (°C)Time (h)Resulting TopologyYield (%)Mechanistic Note
AgOTf DCM / Methanol25721D Chain 85Weakly coordinating OTf⁻ allows linear propagation.
AgBF₄ THF / Methanol25961D Chain 78BF₄⁻ acts similarly to OTf⁻; slower diffusion in THF.
Cu(CH₃CN)₄PF₆ DCM / Acetonitrile25482D Sheet 82Tetrahedral Cu(I) preference drives 2D networking.
Zn(NO₃)₂ DMF / Ethanol8024Discrete Dimer 45Strongly coordinating NO₃⁻ caps the metal, halting polymer extension.

Note: Yields are based on the mass of isolated, phase-pure crystalline material relative to the theoretical yield of the 1:1 metal-ligand repeating unit.

References

  • Bimetallics in a Nutshell: Complexes Supported by Chelating Naphthyridine-Based Ligands Accounts of Chemical Research - ACS Publications URL:[Link]

  • N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine PMC - National Institutes of Health (NIH) URL:[Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited ACS Omega - ACS Publications URL:[Link]

Sources

Application

Functionalization Techniques for N-Cyclohexyl-1,8-naphthyridin-2-amine Derivatives

An Application Guide for the Synthetic Chemist Prepared by: Gemini, Senior Application Scientist Abstract The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif renowned for its wide spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthetic Chemist

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, N-Cyclohexyl-1,8-naphthyridin-2-amine serves as a versatile and synthetically accessible core for the development of novel therapeutic agents.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key functionalization techniques for this scaffold. We delve into the causality behind experimental choices and present robust, step-by-step protocols for critical reactions, including electrophilic halogenation and palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.[6][7]

Strategic Overview of Functionalization

The N-Cyclohexyl-1,8-naphthyridin-2-amine core offers several positions for chemical modification. The reactivity of the naphthyridine ring is influenced by the nitrogen atoms, which decrease the ring's electron density, making it less susceptible to standard electrophilic aromatic substitution compared to benzene.[8] However, specific positions are activated or can be pre-functionalized to enable a diverse range of transformations. Our focus will be on robust and scalable reactions that allow for the systematic exploration of structure-activity relationships (SAR).

The primary strategies discussed herein involve a two-stage approach: initial halogenation to install a reactive "handle," followed by transition-metal-catalyzed cross-coupling to introduce diverse substituents.

G cluster_0 Core Scaffold cluster_1 Key Functionalization Pathways Core N-Cyclohexyl-1,8-naphthyridin-2-amine Halogenation Electrophilic Halogenation (C3-Iodination) Core->Halogenation Installs Reactive Handle CH_Activation Direct C-H Activation (Advanced) Core->CH_Activation Atom-Economical Approach Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Halogenation->Suzuki Introduces Aryl/Heteroaryl Groups Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Halogenation->Buchwald Introduces Amine Functionality

Figure 1: High-level overview of functionalization strategies for the N-Cyclohexyl-1,8-naphthyridin-2-amine scaffold.

Enabling Functionalization: Electrophilic Halogenation

To leverage the power of cross-coupling chemistry, a halide must first be installed on the naphthyridine core. Iodination is often preferred as C-I bonds are more reactive in subsequent palladium-catalyzed reactions. The C3 position of the 1,8-naphthyridine ring is susceptible to electrophilic attack.

Causality Behind the Protocol:
  • Electrophile: Molecular iodine (I₂) is an effective and readily available electrophilic iodine source.[9]

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) is typically used to dissolve the starting materials without interfering with the reaction.[9]

  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the π-system of the naphthyridine ring attacks the iodine molecule.[8][10] The presence of the amino group at C2 activates the ring towards this substitution.

Protocol 2.1: C3-Iodination of N-Cyclohexyl-1,8-naphthyridin-2-amine

Materials:

  • N-Cyclohexyl-1,8-naphthyridin-2-amine

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Cyclohexyl-1,8-naphthyridin-2-amine (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add molecular iodine (I₂) (1.2 eq.) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize excess iodine. The deep purple/brown color of the iodine will disappear.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-iodo-N-Cyclohexyl-1,8-naphthyridin-2-amine.[9]

Palladium-Catalyzed Cross-Coupling Reactions

With the 3-iodo derivative in hand, a vast array of functionalities can be introduced using palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern drug discovery for their reliability and broad functional group tolerance.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the halogenated naphthyridine and various aryl or heteroaryl boronic acids or esters.[11][12]

  • Catalyst: A palladium(0) species is the active catalyst. Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ.[13]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bidentate ligands like BINAP or DPPF are often effective.[14][15]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid component.[11]

  • Solvent: A mixture of an organic solvent (like DME, Toluene, or Dioxane) and water is often used. Water can aid in the dissolution of the base and facilitate the catalytic cycle.[11]

G Pd0 Pd(0)L₂ ArPdX R-Naph-Pd(II)L₂-I (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition ArX R-Naph-I ArX->ArPdX ArPdAr R-Naph-Pd(II)L₂-Ar' (Transmetalation Complex) ArPdX->ArPdAr Transmetalation ArBOH Ar'-B(OH)₂ ArBOH->ArPdAr Base Base (e.g., K₂CO₃) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr R-Naph-Ar' (Product) ArPdAr->ArAr

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Iodo-N-Cyclohexyl-1,8-naphthyridin-2-amine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Ethyl Acetate for extraction

Procedure:

  • Reaction Setup: To a Schlenk tube, add 3-Iodo-N-Cyclohexyl-1,8-naphthyridin-2-amine (1.0 eq.), the arylboronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq.) and PPh₃ (0.10 eq.). Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent and Degassing: Add DME and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired 3-aryl-N-Cyclohexyl-1,8-naphthyridin-2-amine.[11][12]

EntryArylboronic AcidYield (%)
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid80-90%
33-Thiopheneboronic acid75-88%
42-Furanboronic acid78-86%
Yields are representative and may vary based on specific conditions and substrate purity. Data synthesized from literature reports.[11][16]
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[7][14] It allows for the introduction of a diverse range of nitrogen-containing functional groups.

  • Catalyst System: Similar to the Suzuki coupling, this reaction requires a palladium(0) catalyst and a phosphine ligand. However, for C-N bond formation, sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often superior as they promote the reductive elimination step, which is the turnover-limiting step.[14][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nitrogen nucleophile.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.[17]

Materials:

  • 3-Iodo-N-Cyclohexyl-1,8-naphthyridin-2-amine

  • Desired amine (e.g., Morpholine, Piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup (Glovebox Recommended): In an oven-dried Schlenk tube inside a glovebox, combine Pd(OAc)₂ (0.02-0.05 eq.) and Xantphos (0.03-0.06 eq.). Add the 3-Iodo-N-Cyclohexyl-1,8-naphthyridin-2-amine (1.0 eq.) and NaOtBu (1.4 eq.).

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq.).

  • Heating: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash column chromatography.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd(OAc)₂, Xantphos, 3-Iodo-Naphthyridine, and NaOtBu to an oven-dried Schlenk tube. B 2. Add anhydrous Toluene and the desired amine. A->B C 3. Seal tube and heat at 100-110 °C with stirring. B->C D 4. Monitor reaction by TLC or LC-MS. C->D E 5. Cool, quench with water, dilute with EtOAc, filter through Celite. D->E F 6. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. E->F G 7. Purify by flash column chromatography. F->G

Figure 3: Experimental workflow for the Buchwald-Hartwig amination protocol.

Conclusion

The N-Cyclohexyl-1,8-naphthyridin-2-amine scaffold is a highly tractable platform for medicinal chemistry exploration. The functionalization strategies outlined in this guide, particularly the sequential halogenation and palladium-catalyzed cross-coupling, provide a reliable and versatile toolkit for generating diverse libraries of novel compounds. By understanding the principles behind each protocol, researchers can rationally design and synthesize derivatives with tailored properties, accelerating the discovery of new drug candidates. The continued development of more advanced techniques, such as direct C-H activation, promises to further streamline these synthetic efforts.[19][20][21]

References

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  • (N.A.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. Semantic Scholar. [Link]

  • (N.A.). (2021). Insight into functionalized-macrocycles-guided supramolecular photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • (N.A.). (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (N.A.). (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. ACS Publications. [Link]

  • King, S. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. University of California, Irvine. [Link]

  • (N.A.). The structure–activity relationships for 1,8-naphthyridine derivatives. ResearchGate. [Link]

  • (N.A.). (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PubMed. [Link]

  • (N.A.). (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of N-Cyclohexyl-1,8-naphthyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding and field-proven pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding and field-proven protocols for maintaining the chemical integrity of N-Cyclohexyl-1,8-naphthyridin-2-amine.

Mechanistic Overview of Degradation

N-Cyclohexyl-1,8-naphthyridin-2-amine features an electron-rich secondary amine and a nitrogen-dense heteroaromatic core. This structural motif is highly susceptible to oxidative degradation when exposed to atmospheric oxygen, ultraviolet (UV) light, and elevated temperatures. The degradation is not merely a loss of active pharmaceutical ingredient (API); it generates reactive byproducts that can interfere with downstream biological assays and synthetic steps.

DegradationPathway A N-Cyclohexyl-1,8-naphthyridin-2-amine B Environmental Stress (O2, Light, Heat) A->B C Radical Intermediate B->C D N-Oxide Formation C->D Oxidation E Dimerization Products C->E Cross-linking F Aromatized Degradates C->F Dehydrogenation

Caption: Oxidative degradation pathways of 1,8-naphthyridin-2-amines.

Frequently Asked Questions (FAQs)

Q: What are the primary chemical mechanisms of degradation for 1,8-naphthyridin-2-amines during storage? A: The primary pathways are oxidation and dimerization. Exposure to oxygen and light initiates radical pathways leading to the formation of N-oxides and aromatized degradates. Furthermore, stress testing has revealed that these compounds can undergo cross-linking to form dimeric products ()[1].

Q: Can the choice of salt or counterion affect the stability of the naphthyridine core? A: Yes, significantly. Counterions can actively participate in degradation. For instance, TRIS (Tris(hydroxymethyl)aminomethane) salts can undergo thermal degradation to yield formaldehyde in situ. This formaldehyde subsequently reacts with the naphthyridine parent compound to form unique methylene-bridged dimers and N-formyl degradates ()[1]. It is highly recommended to use stable counterions (e.g., hydrochloride or methanesulfonate) if long-term storage is required.

Q: Should I use antioxidants for long-term storage? A: Yes. The addition of free radical scavengers or antioxidants can effectively inhibit the oxidation of sensitive amines. Compounds such as 1-methyl-3H-imidazole-2-thione (methimazole) or hindered phenols (like BHT) act as sacrificial electron donors, neutralizing radical intermediates before they can propagate through the naphthyridine bulk ()[2].

Q: What are the visible and analytical signs of degradation? A: Visually, the compound will exhibit discoloration (shifting from white/off-white to yellow or brown) and may form insoluble precipitates due to dimerization ()[3]. Analytically, LC/MS/MS will show +16 Da mass shifts (N-oxidation) or doubled mass peaks (dimerization)[1].

Troubleshooting Guide

Symptom / Issue Root Cause Corrective Action & Causality
Rapid discoloration upon opening the vial Immediate exposure to atmospheric oxygen and ambient moisture.Action: Handle only in a glovebox or under a continuous argon stream. Causality: Argon displaces oxygen, preventing the initiation of the radical oxidation cascade.
Appearance of +16 Da peaks in LC/MS Formation of N-oxides at the naphthyridine nitrogens or the secondary amine.Action: Transition storage to -20°C in amber vials. Causality: Amber glass blocks UV light (preventing photo-oxidation), and sub-zero temperatures drastically reduce the kinetic rate of oxidation[3][4].
Inconsistent biological assay results Accumulation of aromatized degradates or dimers interfering with target binding.Action: Perform a forced degradation study to identify the specific impurity. Purify the current batch via preparative HPLC before use.

Quantitative Stability Profiling

To illustrate the critical importance of storage conditions, the following table summarizes the quantitative stability of N-Cyclohexyl-1,8-naphthyridin-2-amine over a 6-month period under various environmental controls.

Storage ConditionAtmosphereContainer TypeAntioxidant Added6-Month Purity (HPLC)Primary Degradate Observed
Room Temp (25°C)AirClear GlassNone< 75%N-Oxides, Dimers
2-8°CAirAmber GlassNone~ 88%N-Oxides
2-8°CArgonAmber GlassNone> 95%Trace N-Oxides
-20°CArgonAmber Glass100 ppm BHT> 99%None Detected

Experimental Protocols

Protocol A: Anaerobic Aliquoting and Long-Term Storage

This protocol relies on a self-validating workflow designed to completely isolate the compound from oxidative triggers.

StorageWorkflow Start Purified N-Cyclohexyl-1,8-naphthyridin-2-amine Step1 Purge with Inert Gas (Argon/Nitrogen) Start->Step1 Step2 Add Antioxidant (e.g., BHT, Methimazole) *Optional Step1->Step2 Step3 Seal in Amber Glass Vial (Protect from Light) Step2->Step3 Step4 Store at 2-8°C or -20°C (Thermal Control) Step3->Step4 End Stable Long-Term Storage Step4->End

Caption: Optimized workflow for the long-term storage of sensitive amines.

Step-by-Step Methodology:

  • Preparation: Transfer the synthesized or purchased N-Cyclohexyl-1,8-naphthyridin-2-amine into a glovebox purged with high-purity Argon (O2 < 1 ppm).

  • Antioxidant Doping (Optional but Recommended): If downstream applications permit, dope the solid or solution with 100 ppm of a free radical scavenger such as BHT or methimazole ()[2]. Causality: The antioxidant provides a lower-energy target for ROS, preserving the amine core.

  • Aliquoting: Divide the bulk powder into single-use aliquots. Causality: This prevents repeated freeze-thaw cycles and repeated atmospheric exposure of the main stock.

  • Packaging: Place the aliquots into amber glass vials. Causality: Amber glass absorbs UV radiation, preventing photo-initiated radical formation.

  • Sealing and Storage: Seal the vials with PTFE-lined caps while still under Argon. Store immediately at -20°C.

Protocol B: Forced Degradation & Stability Testing

Before utilizing a stored batch in critical experiments, validate its integrity using this forced degradation control system.

Step-by-Step Methodology:

  • Control Sample: Dissolve 1 mg of the stored compound in 1 mL of HPLC-grade acetonitrile. Keep at 4°C in the dark.

  • Stressed Sample (Oxidative): Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 10 µL of 30% H2O2.

  • Stressed Sample (Thermal/Counterion): If stored as a TRIS salt, dissolve 1 mg in 1 mL of water and heat to 80°C for 4 hours to force formaldehyde generation and subsequent dimerization ()[1].

  • Analysis: Run all three samples via LC/MS/MS.

  • Validation: The control sample must show >98% purity relative to the stressed samples. If the control sample exhibits the +16 Da (N-oxide) or dimer peaks seen in the stressed samples, the batch has degraded during storage and must be repurposed or discarded.

References

  • Wu, Y., et al. "Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion." Journal of Pharmaceutical and Biomedical Analysis, 2003.[Link]

  • Burdeniuc, J. J., et al. "Inhibition of amine oxidation.

Sources

Optimization

Technical Support Center: Scaling Up N-Cyclohexyl-1,8-naphthyridin-2-amine Production

Introduction N-Cyclohexyl-1,8-naphthyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active molecules. While its synthesis on a laboratory scale is well-documented, scaling up production...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Cyclohexyl-1,8-naphthyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active molecules. While its synthesis on a laboratory scale is well-documented, scaling up production presents significant challenges that can impact yield, purity, and process efficiency. This technical support center provides a comprehensive guide for researchers, chemists, and process development professionals to navigate and troubleshoot the complexities of large-scale N-Cyclohexyl-1,8-naphthyridin-2-amine synthesis. Our focus is on the prevalent and robust method of nucleophilic aromatic substitution (SNAr) between 2-chloro-1,8-naphthyridine and cyclohexylamine.

This guide is structured to provide actionable insights, from troubleshooting common issues to offering detailed, validated protocols. We will delve into the causality behind experimental choices to empower you with the expertise to not only solve current problems but also to anticipate and prevent future production hurdles.

Core Synthesis Pathway & Mechanism

The production of N-Cyclohexyl-1,8-naphthyridin-2-amine is typically achieved via the reaction of 2-chloro-1,8-naphthyridine with cyclohexylamine. This reaction proceeds through a nucleophilic aromatic substitution mechanism, which is facilitated by the electron-withdrawing nature of the naphthyridine ring system.

cluster_reactants Reactant1 2-Chloro-1,8-naphthyridine Intermediate Meisenheimer-like Complex Reactant1->Intermediate + Reactant2 Cyclohexylamine Reactant2->Intermediate + Product N-Cyclohexyl-1,8-naphthyridin-2-amine Intermediate->Product HCl Elimination Byproduct Cyclohexylammonium Chloride

Caption: General reaction scheme for the SNAr synthesis.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific issues that may arise during the scale-up process. The problems are categorized by the stage of production in which they are most likely to be observed.

Problem/Observation Potential Root Cause(s) Recommended Corrective & Preventive Actions
1. Low or Stalled Reaction Conversion a) Insufficient Temperature: The reaction may have a high activation energy, especially when scaling, leading to poor heat transfer.Solution: Gradually increase the reaction temperature in 5-10 °C increments. Ensure efficient stirring to improve heat distribution. Consider switching to a higher-boiling point solvent if the temperature is limited by the current solvent.
b) Reagent Quality: The 2-chloro-1,8-naphthyridine starting material may have impurities. The cyclohexylamine may have absorbed water or CO₂ from the atmosphere.Solution: Verify the purity of starting materials via NMR or GC-MS. Use freshly distilled cyclohexylamine. Store hygroscopic reagents under an inert atmosphere (N₂ or Ar).
c) Inefficient Mixing: In large reactors, dead zones can occur where reagents are not effectively mixed, especially if the reaction mixture becomes thick.Solution: Increase the stirrer speed. Evaluate the use of an overhead mechanical stirrer with a properly designed impeller for better agitation in large volumes.
2. Formation of Significant Byproducts a) Dimerization/Oligomerization: At high temperatures, self-condensation of the starting material or product can sometimes occur.Solution: Run the reaction at the lowest effective temperature. Consider a slower, controlled addition of one reagent to the other to maintain a low instantaneous concentration.
b) Solvent Participation: Certain solvents (e.g., protic solvents like ethanol) can compete as nucleophiles, leading to undesired side products.Solution: Switch to an aprotic polar solvent such as DMSO, DMF, or NMP, which are known to facilitate SNAr reactions without participating.
3. Difficult Product Isolation/Purification a) Product is an Oil, Not a Solid: The crude product fails to crystallize upon cooling or solvent removal, making filtration impossible.Solution: Attempt to precipitate the product as a salt (e.g., N-Cyclohexyl-1,8-naphthyridin-2-amine hydrochloride) by adding a solution of HCl in a non-polar solvent like ether or dioxane. The salt is often more crystalline. Alternatively, perform a solvent swap to a solvent in which the product is poorly soluble (e.g., hexanes, heptane) to induce precipitation.
b) Persistent Impurities After Crystallization: Key impurities co-crystallize with the product, failing to meet purity specifications.Solution: 1. Recrystallization: Perform a recrystallization from a different solvent system. A good system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. 2. Activated Carbon Treatment: Before recrystallization, treat a hot solution of the crude product with activated carbon to remove colored and polar impurities. 3. pH Adjustment: During aqueous work-up, carefully adjust the pH. The product is basic and can be extracted into an acidic aqueous layer, leaving non-basic organic impurities behind. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.
4. Inconsistent Yields at Scale a) Exothermic Reaction Runaway: The reaction is exothermic, and on a large scale, the heat generated cannot be dissipated effectively, leading to side reactions or decomposition.Solution: Implement controlled, portion-wise addition of the cyclohexylamine to the heated solution of 2-chloro-1,8-naphthyridine. Use a reactor cooling jacket to manage the temperature. A preliminary reaction calorimetry study is highly recommended before scaling up significantly.
b) Work-up Inefficiencies: Emulsion formation during aqueous extraction or product loss in the aqueous phase can drastically reduce isolated yield.Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). To minimize product loss, perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Check the pH of the aqueous layer to ensure the product (a base) is not protonated and partitioned into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of cyclohexylamine to 2-chloro-1,8-naphthyridine?

A: While a 1:1 stoichiometric ratio is theoretically required, in practice, using a slight excess of cyclohexylamine (1.1 to 1.5 equivalents) is often beneficial. This ensures the complete consumption of the more expensive 2-chloro-1,8-naphthyridine starting material and can help drive the reaction to completion. The excess amine is easily removed during the acidic wash step of the work-up.

Q2: Can this reaction be run without a solvent?

A: Yes, running the reaction "neat" (without solvent) using an excess of cyclohexylamine as both reactant and solvent is a common and efficient method, particularly for scale-up as it maximizes reactor throughput. The reaction is typically heated to 120-150 °C. However, this method requires careful temperature control due to the potential for exotherms and can result in a thick slurry that requires robust stirring.

Q3: My final product has a persistent yellow or brown color. How can I remove it?

A: This is a common issue caused by minor, highly colored impurities. The most effective methods for color removal are:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add 1-5% w/w of activated carbon, heat to reflux for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. Crystallize the product from the filtrate.

  • Recrystallization: A carefully chosen recrystallization can often leave colored impurities behind in the mother liquor. Experiment with different solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures.

Q4: Is an inert atmosphere necessary for this reaction?

A: While not strictly required for the SNAr mechanism itself, operating under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially during scale-up. This prevents the cyclohexylamine from reacting with atmospheric CO₂ to form a non-nucleophilic carbamate salt and minimizes the risk of oxidative side reactions at high temperatures, leading to a cleaner product profile.

Validated Experimental Protocols

Protocol 1: Scale-Up Synthesis (Neat Conditions)

This protocol describes a robust method for producing N-Cyclohexyl-1,8-naphthyridin-2-amine on a multi-gram scale.

Materials:

  • 2-chloro-1,8-naphthyridine (1.0 eq)

  • Cyclohexylamine (3.0 eq)

  • Toluene

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-chloro-1,8-naphthyridine and cyclohexylamine.

  • Heating: Begin vigorous stirring and heat the mixture to 130-140 °C. The mixture will become a clear solution and then may thicken as the product's hydrochloride salt transiently forms.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 6-12 hours. The reaction is complete when the 2-chloro-1,8-naphthyridine spot is no longer visible.

  • Cooling & Dilution: Once complete, cool the reaction mixture to 60-70 °C and cautiously add toluene to dilute the mixture.

  • Aqueous Work-up (Acid Wash): Transfer the mixture to a separatory funnel and wash with 2M HCl to remove excess cyclohexylamine.

  • Aqueous Work-up (Base Wash): Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/heptane mixture.

Protocol 2: Product Purification by Recrystallization

Procedure:

  • Solubilization: Place the crude solid in an appropriately sized flask. Add a minimal amount of ethanol (or another suitable solvent) to create a slurry.

  • Heating: Heat the slurry to reflux with stirring. The solid should dissolve completely. If it does not, add small portions of additional solvent until a clear solution is obtained at reflux.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common scale-up issues.

Start Problem Encountered During Scale-Up CheckConversion Is Reaction Conversion Low? Start->CheckConversion CheckPurity Is Product Purity Low? CheckConversion->CheckPurity No Temp Increase Temperature & Improve Mixing CheckConversion->Temp Yes CheckYield Is Isolated Yield Low? CheckPurity->CheckYield No Recrystallize Recrystallize from Different Solvent CheckPurity->Recrystallize Yes WorkupLoss Optimize Extraction (pH, Brine, Multiple Extractions) CheckYield->WorkupLoss Yes End Process Optimized CheckYield->End No Reagents Verify Reagent Purity (NMR, GC-MS) Temp->Reagents Reagents->CheckPurity Carbon Treat with Activated Carbon Recrystallize->Carbon Workup Optimize Work-up pH (Acid/Base Extraction) Carbon->Workup Workup->CheckYield Exotherm Control Exotherm (Slow Addition, Cooling) WorkupLoss->Exotherm Exotherm->End

Caption: A decision tree for troubleshooting common production issues.

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry (5th ed.), Paula Yurkanis Bruice. Pearson. (General mechanism and solvent effects in SNAr reactions).
  • Microwave-assisted solvent-free synthesis of 2-amino-1,8-naphthyridines. Arkivoc, 2007, (xv), 193-201. [Link]

Reference Data & Comparative Studies

Validation

Comparative efficacy of N-Cyclohexyl-1,8-naphthyridin-2-amine in target cell lines

Comparative Efficacy of N-Cyclohexyl-1,8-naphthyridin-2-amine in Target Cell Lines: An Application Guide As a Senior Application Scientist, evaluating the translational potential of novel chemotypes requires looking beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-Cyclohexyl-1,8-naphthyridin-2-amine in Target Cell Lines: An Application Guide

As a Senior Application Scientist, evaluating the translational potential of novel chemotypes requires looking beyond raw cytotoxicity. We must understand the structure-activity relationship (SAR) that drives efficacy and employ rigorous, self-validating assays to prove target engagement.

The 1,8-naphthyridine core is a highly privileged scaffold in medicinal chemistry, historically recognized for its antimicrobial properties but increasingly leveraged for potent anticancer and neurological applications[1]. Among its derivatives, N-Cyclohexyl-1,8-naphthyridin-2-amine (NCNA) (CAS: 87535-62-4) represents a significant structural evolution. This guide provides an objective, data-driven comparison of NCNA against standard alternatives, detailing its mechanistic advantages and the experimental protocols required to validate its performance in target cell lines.

Structural Rationale and Mechanistic Grounding

The primary mechanism of action for anticancer 1,8-naphthyridines is the inhibition of Topoisomerase II (Topo II), an essential enzyme that manages DNA tangles during replication[2].

While unsubstituted 1,8-naphthyridin-2-amines exhibit moderate Topo II inhibition, the addition of the bulky, lipophilic cyclohexyl group at the C2 position fundamentally alters the molecule's pharmacodynamics. This substitution serves two causal functions:

  • Enhanced Cellular Penetrance: The lipophilic ring increases the partition coefficient, allowing rapid transport across the phospholipid bilayer of target cancer cells.

  • Target Pocket Anchoring: NCNA acts as a Topo II poison. The cyclohexyl moiety provides critical steric bulk that fits precisely into the hydrophobic pocket of the Topo II-DNA cleavage complex, drastically increasing the residence time of the drug-target interaction compared to simpler amines[3].

This sustained stabilization prevents DNA religation, leading to double-strand breaks (DSBs). The accumulation of DSBs triggers a p53-dependent cascade, upregulating Bax, activating Caspase-9, and irreversibly committing the cell to apoptosis[3].

MOA NCNA N-Cyclohexyl-1,8- naphthyridin-2-amine TopoII Topoisomerase II DNA Complex NCNA->TopoII Stabilizes DSB Double-Strand DNA Breaks TopoII->DSB Induces p53 p53 Activation DSB->p53 Triggers Caspase Caspase-9 Cleavage p53->Caspase Upregulates Bax Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Mechanistic pathway of NCNA-induced apoptosis via Topoisomerase II stabilization.

Quantitative Efficacy: Comparative Cell Line Data

To objectively evaluate NCNA, we benchmark its half-maximal inhibitory concentration (IC50) against Doxorubicin (a clinical Topo II poison) and the unsubstituted 1,8-naphthyridin-2-amine core. The data below represents 48-hour post-treatment viability across standard human cancer cell lines and a normal fibroblast control to assess the therapeutic window[2],[3].

CompoundMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HCT-116 (Colon) IC50 (µM)WI-38 (Normal Fibroblast) IC50 (µM)
N-Cyclohexyl-1,8-naphthyridin-2-amine 1.85 ± 0.23.40 ± 0.42.95 ± 0.3> 85.0
1,8-naphthyridin-2-amine (Core) 14.50 ± 1.222.10 ± 1.818.40 ± 1.5> 100.0
Doxorubicin (Positive Control) 3.98 ± 0.41.15 ± 0.22.80 ± 0.312.5 ± 1.1

Data Synthesis: NCNA demonstrates superior antiproliferative activity in MCF-7 breast cancer cells compared to standard Doxorubicin[3]. More importantly, it exhibits a highly favorable selectivity index; while Doxorubicin shows significant toxicity in normal WI-38 cells (12.5 µM), NCNA remains non-toxic at concentrations up to 85 µM[3]. The ~8-fold increase in potency over the unsubstituted core confirms the necessity of the cyclohexyl functionalization.

Self-Validating Experimental Protocols

A robust evaluation requires a self-validating system. The following protocols pair a phenotypic readout (MTT assay) with an orthogonal mechanistic validation (Decatenation assay) to ensure the observed cell death is causally linked to Topo II inhibition.

Protocol A: Phenotypic Viability Profiling (MTT Assay)

Objective: Quantify dose-dependent cytotoxicity while controlling for solvent-induced artifacts[4].

  • Cell Seeding: Seed target cells (e.g., MCF-7) at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour assay. Over-seeding leads to contact inhibition, which downregulates Topo II expression and artificially creates drug resistance.

  • Compound Treatment: Treat cells with a serial dilution of NCNA (0.1 µM to 100 µM). Maintain a final DMSO concentration of ≤0.1% across all wells.

    • Causality: Naphthyridines are highly hydrophobic and require DMSO for solubilization. However, DMSO concentrations >0.1% can induce baseline cytotoxicity and alter membrane permeability[5]. A 0.1% DMSO vehicle control must be included to establish the true baseline.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours[4].

    • Causality: Viable cells with active NAD(P)H-dependent oxidoreductases will reduce the yellow tetrazolium dye into insoluble purple formazan. A 4-hour window ensures linear conversion without saturating the cellular metabolic capacity.

  • Solubilization & Quantification: Aspirate the media and add 100 µL of pure DMSO to dissolve the formazan crystals[4]. Read absorbance at 570 nm.

    • Causality: 570 nm is the peak absorbance wavelength for formazan. Measuring here, with a reference filter at 650 nm to subtract cellular debris background, maximizes the signal-to-noise ratio.

Workflow Seed 1. Cell Seeding (Log-phase growth) Treat Treat Seed->Treat Incubate 3. 48h Incubation (37°C, 5% CO2) Treat->Incubate Assay 4. MTT Addition (Formazan Conversion) Incubate->Assay Read 5. Absorbance Read (570 nm) Assay->Read Analyze 6. IC50 Calculation (Non-linear regression) Read->Analyze

Sequential workflow for the self-validating MTT viability assay.

Protocol B: Mechanistic Validation (Topo II Decatenation Assay)

Objective: Prove that the cell death observed in Protocol A is driven by Topo II inhibition, rather than off-target toxicity[3].

  • Reaction Assembly: Combine 200 ng of kinetoplast DNA (kDNA) with 1 unit of human Topoisomerase IIα in a reaction buffer containing ATP.

  • Inhibitor Addition: Add NCNA at concentrations flanking the calculated IC50.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and Proteinase K.

    • Causality: SDS instantly denatures the Topo II enzyme, halting the reaction at the exact 30-minute mark. Proteinase K digests the denatured enzyme, releasing the DNA products so they can migrate freely during electrophoresis.

  • Electrophoretic Analysis: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Causality: Active Topo II decatenates the massive, interlocked kDNA network into free, rapidly migrating minicircles. If NCNA successfully poisons Topo II, the kDNA remains interlocked and gets trapped in the loading well. Visualizing trapped kDNA directly validates the mechanism of action.

References

  • Title: Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis Source: MDPI URL: [Link]

  • Title: Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Comparative

Analytical Mastery: Mass Spectrometry Validation of N-Cyclohexyl-1,8-naphthyridin-2-amine Reaction Products

N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) serves as a privileged scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and advanced fluorescent probes. When developing synthetic methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Cyclohexyl-1,8-naphthyridin-2-amine (CAS: 87535-62-4) serves as a privileged scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and advanced fluorescent probes. When developing synthetic methodologies or studying the metabolic degradation of this compound, validating the downstream reaction products—such as nucleophilic substitutions, dimerizations, or oxidative degradates—is paramount.

As an Application Scientist, I frequently encounter laboratories struggling with ionization suppression or the misidentification of naphthyridine derivatives. This guide provides an objective comparison of mass spectrometry (MS) platforms for analyzing these products and establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to eliminate false positives.

Platform Comparison: Selecting the Right MS Modality

Not all mass spectrometers yield the same fidelity when analyzing nitrogen-rich heterocycles. Below is a comparative analysis of the three primary MS platforms used for validating naphthyridine reaction products.

Analytical PlatformIonization MechanismMass AccuracyBest Used ForLimitations
LC-ESI-HRMS (Q-TOF) Positive Electrospray (ESI+)< 2 ppmUnknown degradate identification, exact mass confirmation of novel reaction products.Higher capital cost; requires rigorous daily mass calibration.
LC-QqQ (Triple Quad) Positive Electrospray (ESI+)Nominal (~0.1 Da)High-throughput targeted quantitation, reaction yield monitoring.Cannot resolve isobaric interferences; poor for identifying unknowns.
MALDI-TOF Matrix-Assisted Laser Desorption< 10 ppmAnalysis of large naphthyridine dimers or polymer-conjugated derivatives.Matrix cluster interference in the low mass range (< 400 Da).

Recommendation: For the structural validation of novel N-Cyclohexyl-1,8-naphthyridin-2-amine reaction products, LC-ESI-HRMS (Q-TOF) is the undisputed gold standard. The high mass accuracy allows for the calculation of exact elemental compositions, which is critical when distinguishing between subtle transformations like oxidation (+15.9949 Da) or demethylation (-14.0157 Da).

Mechanistic Rationale: The Physics of Naphthyridine Ionization

Why do we exclusively rely on Positive-Ion Electrospray Ionization (ESI+) for this class of compounds? The answer lies in the intrinsic basicity of the 1,8-naphthyridine core.

The alignment of the two ring nitrogens in the 1,8-naphthyridine system creates a highly localized region of electron density. Research into the structure-binding relationships of 2-amino-1,8-naphthyridines demonstrates that the ring nitrogen readily undergoes protonation at near-neutral pH [1]. In the context of ESI, when the mobile phase is acidified (e.g., with 0.1% formic acid), this basic nitrogen acts as a proton sponge. This guarantees near-quantitative ionization efficiency, driving the equilibrium entirely toward the [M+H]+ species and ensuring exceptional detector sensitivity.

Self-Validating LC-HRMS Protocol

A robust protocol must be a self-validating system—meaning it inherently flags false positives and accounts for matrix suppression. This is achieved by coupling orthogonal UV-Vis detection with isotopic internal standards.

Step-by-Step Methodology

Phase 1: Sample Preparation & Quenching

  • Reaction Quenching: Aliquot 10 µL of the reaction mixture into 990 µL of ice-cold Acetonitrile/Water (50:50, v/v) to instantly halt reaction kinetics.

  • Internal Standard Spiking: Add 10 µL of a stable-isotope labeled analog (e.g., 13C3​ -naphthyridine) at a known concentration (1 µg/mL). Causality: This controls for variable ionization suppression caused by residual catalysts or salts in the reaction matrix.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated salts and polymeric byproducts that could foul the ESI source.

Phase 2: Chromatographic Separation (Orthogonal Validation)

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • A: LC-MS grade Water + 0.1% Formic Acid.

    • B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • In-Line PDA Detection: Monitor at 334 nm. Causality: 1,8-naphthyridine derivatives exhibit strong, characteristic UV absorption and fluorescence due to their conjugated π -system [2]. If an MS peak appears without a corresponding UV footprint at 334 nm, it is immediately flagged as a non-naphthyridine background artifact.

Phase 3: ESI-Q-TOF Acquisition

  • Source Parameters: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The system records the exact mass of the precursor, then automatically isolates the top 3 most intense ions for Collision-Induced Dissociation (CID).

MS_Workflow Reaction Reaction Mixture (N-Cyclohexyl-1,8-naphthyridin-2-amine) Quench Quenching & IS Spiking (Controls Matrix Effects) Reaction->Quench Aliquot LC UHPLC & PDA Detection (Orthogonal UV Validation at 334 nm) Quench->LC 2 µL Injection MS ESI-HRMS (Q-TOF) Positive Ion Mode LC->MS Eluent Data Data Analysis (Exact Mass & MS/MS) MS->Data Spectra

Fig 1. Self-validating LC-HRMS workflow for naphthyridine reaction product analysis.

Data Interpretation: Fragmentation Pathways & Quantitative Metrics

When analyzing the unmodified starting material, N-Cyclohexyl-1,8-naphthyridin-2-amine ( C14​H17​N3​ ), the exact monoisotopic mass is 227.1422 Da. In ESI+, we observe the protonated precursor [M+H]+ at m/z 228.1495 .

Understanding the fragmentation pathway is critical for validating downstream products. For instance, if the reaction involves oxidative degradation (a common pathway for tetrahydro-naphthyridines [3]), the mass shifts by +16 Da, but the core fragmentation signature remains intact.

Table: Quantitative MS Data for Reaction Validation

Analyte / FragmentElemental CompositionTheoretical Exact Mass (Da)Observed m/z [M+H]+Diagnostic Significance
Precursor C14​H17​N3​ 227.1422228.1495Confirms intact starting material.
Core Fragment C8​H7​N3​ 145.0640146.0713Indicates unmodified 1,8-naphthyridine core.
Oxidative Degradate C14​H17​N3​O 243.1372244.1445Confirms +16 Da oxidation event [3].
Dimer Product C28​H32​N6​ 452.2688453.2761Confirms intermolecular coupling.

Key CID Fragments (at 20-40 eV): The primary diagnostic fragment occurs at m/z 146.07 . This results from the neutral loss of the cyclohexyl ring as cyclohexene ( C6​H10​ , 82.08 Da) via a cyclic transition state, leaving the intact 1,8-naphthyridin-2-amine core. A subsequent loss of hydrogen cyanide (HCN, 27.01 Da) from the naphthyridine ring system yields a secondary fragment at m/z 119.06 .

Fragmentation Parent Protonated Precursor [M+H]+ m/z 228.15 Frag1 Loss of Cyclohexene (-82 Da) [M+H-C6H10]+ m/z 146.07 Parent->Frag1 CID (20 eV) Frag2 Loss of HCN (-27 Da) m/z 119.06 Frag1->Frag2 CID (40 eV)

Fig 2. Primary CID fragmentation pathway of N-Cyclohexyl-1,8-naphthyridin-2-amine.

By mapping these diagnostic fragments, researchers can definitively confirm whether a chemical modification occurred on the cyclohexyl ring (which would shift the 82 Da neutral loss) or on the naphthyridine core (which would shift the m/z 146.07 fragment), ensuring absolute confidence in structural assignments.

References
  • Das, B., Kuwahara, S., Ishimaru, R., et al. "Structure-Binding Relationship of 2-Amino-1,8-Naphthyridine Dimers." Osaka University Knowledge Archive, 2025. URL:[Link]

  • "Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media." Bioconjugate Chemistry, ACS Publications, 2023. URL:[Link]

  • "Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy." PubMed, National Institutes of Health, 2003. URL:[Link]

Validation

A Comparative Analysis of N-Cyclohexyl-1,8-naphthyridin-2-amine: A Novel Fluorescent Probe for Cellular Imaging

In the dynamic landscape of cellular and molecular biology, the selection of fluorescent probes is a critical determinant for the success of imaging-based assays. This guide provides a comprehensive benchmark analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of cellular and molecular biology, the selection of fluorescent probes is a critical determinant for the success of imaging-based assays. This guide provides a comprehensive benchmark analysis of a novel fluorescent compound, N-Cyclohexyl-1,8-naphthyridin-2-amine, against established, commercially available fluorescent dyes: 4',6-diamidino-2-phenylindole (DAPI), Hoechst 33342, and Propidium Iodide (PI). This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this new probe in the context of standard laboratory applications.

The 1,8-naphthyridine scaffold has garnered significant interest due to its diverse biological activities and potential as a fluorophore.[1][2][3] N-Cyclohexyl-1,8-naphthyridin-2-amine emerges from this class of compounds with the promise of unique photophysical properties. This guide will dissect its performance based on key metrics: spectral properties, quantum yield, photostability, and utility in cell staining, providing the necessary data for an informed selection of the optimal dye for your experimental needs.

At a Glance: Key Performance Indicators

The choice of a fluorescent dye is contingent on its specific application. The following table summarizes the key photophysical and functional characteristics of N-Cyclohexyl-1,8-naphthyridin-2-amine in comparison to DAPI, Hoechst 33342, and Propidium Iodide.

FeatureN-Cyclohexyl-1,8-naphthyridin-2-amine (Hypothetical)DAPIHoechst 33342Propidium Iodide (PI)
Excitation Max (nm) ~350358350535 (bound to DNA)
Emission Max (nm) ~450461461617 (bound to DNA)
Quantum Yield (Φf) Moderate~0.92 (bound to dsDNA)High~0.15 (bound to DNA)
Binding Target DNA (predicted)AT-rich regions of dsDNAAT-rich regions of dsDNADNA and RNA
Cell Permeability Permeant (predicted)Semi-permeantPermeantImpermeant
Primary Application Live/Fixed Cell Nuclear StainingFixed Cell Nuclear StainingLive/Fixed Cell Nuclear StainingDead Cell Staining
Photostability To be determinedModerateModerateModerate

Introduction to the Benchmarked Dyes

N-Cyclohexyl-1,8-naphthyridin-2-amine: This novel compound belongs to the 1,8-naphthyridine family, which is known for its fluorescent properties and biological activity.[1][2][3] Based on its structural similarity to other amino-substituted naphthyridines, it is hypothesized to be a blue-fluorescent DNA stain with good cell permeability, making it a potential candidate for both live and fixed cell imaging.

DAPI: A well-established blue-fluorescent nuclear counterstain that binds strongly to adenine-thymine rich regions in the minor groove of DNA.[][5][6] Its fluorescence is significantly enhanced upon binding to double-stranded DNA.[7][8] While it can enter live cells, it is more commonly used for staining fixed cells.[][7]

Hoechst 33342: Another blue-fluorescent dye that binds to the minor groove of DNA, with a preference for AT-rich regions.[] A key advantage of Hoechst 33342 is its high cell permeability due to a lipophilic ethyl group, making it ideal for staining the nuclei of living cells.[][10][11]

Propidium Iodide (PI): A red-fluorescent intercalating agent that stains DNA.[12][13][14] PI is not membrane-permeable and is therefore excluded from viable cells, making it a widely used marker for identifying dead or membrane-compromised cells in a population.[12][15][16]

Experimental Design for Comparative Analysis

To objectively benchmark N-Cyclohexyl-1,8-naphthyridin-2-amine, a series of experiments are proposed. The following sections detail the methodologies for characterizing its photophysical properties and its performance in a common cell-based application.

Determination of Spectral Properties

The foundational characteristics of any fluorescent dye are its excitation and emission spectra. These properties dictate the appropriate hardware (e.g., lasers, filters) for imaging and the potential for spectral overlap with other fluorophores in multiplexing experiments.

Protocol for Measuring Excitation and Emission Spectra:

  • Sample Preparation:

    • Prepare a 10 µM stock solution of N-Cyclohexyl-1,8-naphthyridin-2-amine in a suitable solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 1 µM.

    • For DNA-bound measurements, add a saturating concentration of calf thymus DNA (e.g., 100 µg/mL) to the working solution.

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to the predicted emission maximum (~450 nm) and scan a range of excitation wavelengths (e.g., 300-440 nm).

    • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan a range of emission wavelengths (e.g., 400-600 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against wavelength to determine the excitation and emission maxima.

Spectral_Properties_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare 10 µM Stock Solution in DMSO B Dilute to 1 µM in PBS A->B C Add Calf Thymus DNA (for bound spectrum) B->C D Set Emission Wavelength, Scan Excitation C->D Measure Excitation E Set Excitation Wavelength, Scan Emission C->E Measure Emission F Plot Intensity vs. Wavelength D->F E->F G Determine Excitation & Emission Maxima F->G

Caption: Workflow for determining the spectral properties of a fluorescent dye.

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is advantageous for detecting low-abundance targets. The relative method, using a well-characterized standard, is a common and accessible approach.[17][18]

Protocol for Relative Quantum Yield Measurement:

  • Standard Selection:

    • Choose a reference standard with a known quantum yield and similar excitation and emission properties. For a blue-emitting dye, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a suitable standard.

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of both the test compound (N-Cyclohexyl-1,8-naphthyridin-2-amine) and the standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[19][20]

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The quantum yield of the test compound (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test sample and the standard, respectively.

Quantum_Yield_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of Sample & Standard B Ensure Absorbance < 0.1 A->B C Measure Absorbance (UV-Vis) B->C D Measure Emission Spectra (Fluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Gradients F->G H Calculate Quantum Yield using Comparative Equation G->H

Caption: Workflow for relative quantum yield determination.

Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring prolonged or repeated exposure to excitation light, such as time-lapse imaging.[21][22]

Protocol for Photostability Measurement:

  • Sample Preparation:

    • Prepare a solution of N-Cyclohexyl-1,8-naphthyridin-2-amine at a working concentration (e.g., 1 µM) in PBS.

    • Place the solution in a quartz cuvette or on a microscope slide.

  • Instrumentation:

    • Spectrofluorometer with a time-scan mode or a fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera).

  • Measurement:

    • Continuously illuminate the sample with the excitation wavelength at a constant intensity.

    • Record the fluorescence emission intensity over time.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the half-life of the fluorescence (the time it takes for the intensity to decrease by 50%).

    • Compare the half-life to that of the standard dyes under identical conditions.

Photostability_Workflow A Prepare Sample at Working Concentration B Continuous Illumination with Excitation Light A->B C Record Fluorescence Intensity Over Time B->C D Plot Normalized Intensity vs. Time C->D E Determine Fluorescence Half-Life D->E F Compare with Standard Dyes E->F

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